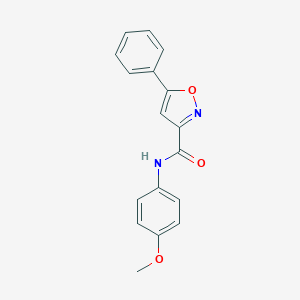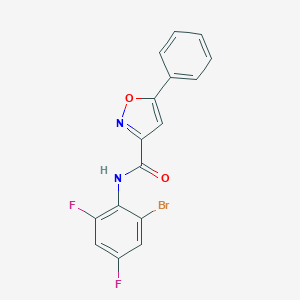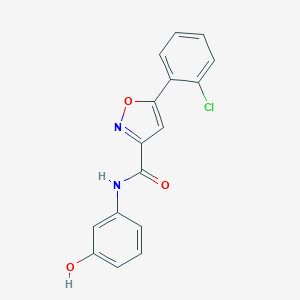
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a hydroxyphenyl group, and an isoxazole ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.
Attachment of the Hydroxyphenyl Group: This is usually done through a coupling reaction, where the hydroxyphenyl group is attached to the nitrogen atom of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazole derivatives.
科学的研究の応用
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and the phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-(2-chlorophenyl)-N-(4-hydroxyphenyl)-3-isoxazolecarboxamide: Similar structure but with a different position of the hydroxy group.
5-(2-bromophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide: Similar structure but with a bromine atom instead of chlorine.
5-(2-chlorophenyl)-N-(3-methoxyphenyl)-3-isoxazolecarboxamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H11ClN2O3 |
|---|---|
分子量 |
314.72 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-13-7-2-1-6-12(13)15-9-14(19-22-15)16(21)18-10-4-3-5-11(20)8-10/h1-9,20H,(H,18,21) |
InChIキー |
RLEQGNDXARVLLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)O)Cl |
溶解性 |
0.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


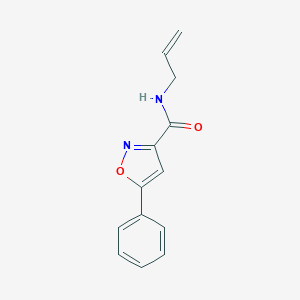


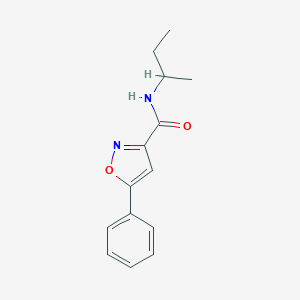
![N-[2-(4-morpholinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B318143.png)
![1-[(5-Phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B318145.png)
![N-[3-(diethylamino)propyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B318148.png)
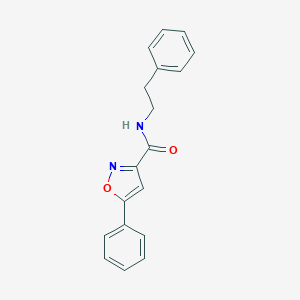
![[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(5-phenyl-isoxazol-3-yl)-methanone](/img/structure/B318150.png)


